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Compound of Interest

Compound Name: 4-Fluorobiphenyl

Cat. No.: B1198766 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorobiphenyl

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-Fluorobiphenyl. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 4-Fluorobiphenyl. The data has

been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of 4-Fluorobiphenyl,
providing detailed information about the hydrogen, carbon, and fluorine environments within the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Fluorobiphenyl shows characteristic signals for the nine protons

distributed across the two phenyl rings. The signals are complex due to proton-proton and

proton-fluorine couplings.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.66 - 7.50 Multiplet 4H H-2, H-6, H-2', H-6'

~7.52 - 7.43 Multiplet 2H H-3', H-5'

~7.42 - 7.32 Multiplet 1H H-4'

~7.22 - 7.10 Multiplet 2H H-3, H-5

Solvent: CDCl₃,

Frequency: 400 MHz.

Data sourced from

supporting information

of a chemical study.[1]

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 4-Fluorobiphenyl displays distinct signals for

each unique carbon atom. The carbon signals in the fluorinated ring exhibit splitting due to

carbon-fluorine coupling. Full spectral data is available in databases such as ChemicalBook

and SpectraBase.[2][3]
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Chemical Shift (δ) ppm Assignment Notes

~162.5 C-4 Doublet, large ¹JCF coupling

~140.0 C-1' Quaternary carbon

~137.0 C-1 Quaternary carbon

~129.0 C-3', C-5'

~128.8 C-2', C-6'

~127.3 C-4'

~127.0 C-2, C-6 Doublet, ²JCF coupling

~115.8 C-3, C-5 Doublet, ³JCF coupling

Note: These are approximate

values based on typical

chemical shifts for fluorinated

aromatic compounds. For

exact values and coupling

constants, consultation of the

primary spectral data is

recommended.

¹⁹F NMR (Fluorine-19 NMR) Data

The ¹⁹F NMR spectrum of 4-Fluorobiphenyl shows a single signal for the fluorine atom. The

chemical shift is characteristic of an aryl fluoride.
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Chemical Shift (δ) ppm Reference Standard Solvent

~ -113 to -116 CCl₃F CDCl₃ or CFCl₃

Note: The exact chemical shift

can vary depending on the

solvent and reference standard

used. The spectrum is

available for viewing on

SpectraBase.[4]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluorobiphenyl shows characteristic absorption bands corresponding to

the vibrational modes of its aromatic rings and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1585 Medium Aromatic C=C Ring Stretch

1500 - 1400 Strong Aromatic C=C Ring Stretch

~1225 Strong C-F Stretch

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bend

Note: Data compiled from the

NIST Chemistry WebBook and

general IR absorption tables.

[5][6][7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-Fluorobiphenyl results in a prominent

molecular ion peak and several characteristic fragment ions.
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Ion Assignment

173.0 13.0 [M+1]⁺ (Isotope Peak)

172.0 100.0
[M]⁺ (Molecular Ion, Base

Peak)

171.0 29.6 [M-H]⁺

170.0 20.6 [M-2H]⁺ or [M-H₂]⁺

152.0 2.7 [M-HF]⁺

151.0 2.8 [M-H-HF]⁺

86.0 3.8

85.0 5.4

Data sourced from

ChemicalBook, based on an

EI-MS spectrum at 70 eV.[2]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are representative for the analysis of a solid aromatic compound like 4-
Fluorobiphenyl.

NMR Spectroscopy Protocol
Sample Preparation: Weigh approximately 5-10 mg of 4-Fluorobiphenyl and dissolve it in

0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial. Once fully dissolved, transfer the

solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.
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Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to

achieve optimal homogeneity.

Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of

2-4 seconds, a relaxation delay of 1-2 seconds, and co-add 16-32 scans.

¹³C & ¹⁹F NMR Acquisition:

For ¹³C, use a standard proton-decoupled pulse sequence. Acquire with a spectral width of

~220 ppm and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or

more) is typically required for good signal-to-noise.

For ¹⁹F, use a standard proton-decoupled pulse sequence, tuning the probe to the ¹⁹F

frequency.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃:

δH = 7.26 ppm, δC = 77.16 ppm) or an appropriate internal/external standard for ¹⁹F NMR

(e.g., CCl₃F at 0 ppm).

FT-IR Spectroscopy Protocol
Sample Preparation: As 4-Fluorobiphenyl is a solid, the Attenuated Total Reflectance (ATR)

technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: With the clean, empty ATR crystal, collect a background spectrum

(typically 16-32 scans at a resolution of 4 cm⁻¹). This accounts for atmospheric CO₂ and

H₂O, as well as any instrument-related absorbances.

Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Collect the sample spectrum using the same parameters as the background

scan.
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Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (EI-MS) Protocol
Sample Preparation: Prepare a dilute solution of 4-Fluorobiphenyl in a volatile organic

solvent (e.g., dichloromethane or methanol).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an Electron Ionization (EI) source.

GC Separation:

Injector: Use a split/splitless injector at a temperature of ~250°C.

Column: A standard nonpolar column (e.g., DB-5ms) is suitable.

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of ~280°C.

MS Detection:

Ion Source: Set the EI source temperature to ~230°C.

Electron Energy: Use a standard electron energy of 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant

fragments.

Data Analysis: Identify the chromatographic peak corresponding to 4-Fluorobiphenyl.
Analyze the mass spectrum associated with this peak to identify the molecular ion and

fragmentation pattern.

Visualizations
The following diagrams illustrate the molecular structure of 4-Fluorobiphenyl and a typical

workflow for its spectroscopic analysis.
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Caption: Molecular structure of 4-Fluorobiphenyl with atom numbering.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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